molecular formula C10H12O B12926404 3-(p-Tolyl)oxetane

3-(p-Tolyl)oxetane

Cat. No.: B12926404
M. Wt: 148.20 g/mol
InChI Key: WUUMYDRWZCHSFS-UHFFFAOYSA-N
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Description

3-(p-Tolyl)oxetane is an organic compound featuring a four-membered oxetane ring substituted with a p-tolyl group The oxetane ring is a strained, high-energy structure that imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)oxetane typically involves cyclization reactions. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an aromatic aldehyde with an alkene . Another approach is the intramolecular etherification of a suitable precursor, such as an epoxide .

Industrial Production Methods: Industrial production of oxetane derivatives often employs high-yield cyclization reactions under controlled conditions. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can produce oxetane rings . The choice of method depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(p-Tolyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxetane-2-ones, while reduction can yield open-chain alcohols .

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)oxetane involves its ability to undergo ring-opening reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The oxetane ring’s strain and reactivity are key factors in its mechanism of action .

Comparison with Similar Compounds

Comparison: 3-(p-Tolyl)oxetane is unique due to the presence of an oxygen atom in the ring, which imparts different reactivity and physicochemical properties compared to azetidines and thietanes. The oxetane ring’s strain and ability to undergo ring-opening reactions make it particularly valuable in synthetic chemistry and drug design .

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-(4-methylphenyl)oxetane

InChI

InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10H,6-7H2,1H3

InChI Key

WUUMYDRWZCHSFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2COC2

Origin of Product

United States

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